Ethyl 5-hexenoate

Chemical Engineering Process Chemistry Purification

Ethyl 5-hexenoate (CAS 54653-25-7) is a fatty acid ethyl ester classified as a flavoring agent and chemical intermediate. It is the ethyl ester of 5-hexenoic acid, with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 54653-25-7
Cat. No. B1237732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hexenoate
CAS54653-25-7
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC=C
InChIInChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h3H,1,4-7H2,2H3
InChIKeyRJLJOXJZWMGEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in most non-polar solvents
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Hexenoate (CAS 54653-25-7): Chemical Identity, Physical Properties, and Industrial Relevance


Ethyl 5-hexenoate (CAS 54653-25-7) is a fatty acid ethyl ester classified as a flavoring agent and chemical intermediate. It is the ethyl ester of 5-hexenoic acid, with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . This compound is a colorless to pale yellow liquid characterized by a fruity, pineapple-like aroma and is naturally present in fruits such as tea, strawberry, apple, and Chinese quince [1]. It is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 1273) and holds FEMA No. 3976 [2]. In addition to its primary use in the flavor and fragrance industry, ethyl 5-hexenoate serves as a valuable intermediate in organic synthesis, particularly for the production of polymers and specialty chemicals via epoxidation and metathesis reactions [3].

Flavor & Fragrance Targeted fruity profile with documented JECFA/FEMA clearance
Polymer Synthesis C6 ω-unsaturated ester for comb-like polyether architecture
Process Efficiency Lower boiling point supports energy-efficient distillation workflows

Why Substituting Ethyl 5-Hexenoate with Generic Unsaturated Esters Compromises Performance and Regulatory Compliance


Despite sharing the same molecular formula (C8H14O2) with several other unsaturated esters, ethyl 5-hexenoate possesses unique structural and functional attributes that render simple substitution ineffective or even detrimental in critical applications. The specific position of the terminal double bond at the 5-position, relative to the ester group, dictates its reactivity profile in polymerization and metathesis reactions, directly impacting the molecular weight and architecture of resulting polymers [1]. In flavor and fragrance applications, the sensory profile of ethyl 5-hexenoate is defined by a specific combination of odor and taste characteristics at defined ppm thresholds, which is not replicated by its isomers or other chain-length variants . Furthermore, its specific regulatory status, including JECFA (No. 1273), FEMA (No. 3976), and FDA approval, is not automatically conferred upon its analogs, representing a significant procurement and compliance risk [2]. Therefore, selecting a substitute based solely on superficial chemical similarity can lead to process failure, altered product performance, and regulatory non-compliance.

Reactivity Mismatch
Terminal double bond position governs metathesis and polymerization outcome; generic unsaturated esters may alter polymer architecture.
Sensory Profile Inconsistency
Isomeric esters lack the specific ripe-fruit, winy, and acidic depth odor/taste profile reported for ethyl 5-hexenoate.
Regulatory Clearance Gap
JECFA/FEMA approvals are compound-specific; structural analogs may not have equivalent food-grade safety evaluations.

Head-to-Head Evidence: Quantified Differentiation of Ethyl 5-Hexenoate Against Primary Structural Analogs


Boiling Point Differentiation: Processing and Purification Advantages of Ethyl 5-Hexenoate vs. Longer-Chain ω-Unsaturated Esters

Ethyl 5-hexenoate exhibits a significantly lower boiling point compared to longer-chain ω-unsaturated esters, such as ethyl 10-undecenoate. This physical property difference translates directly to a more energy-efficient and less degradative purification process via distillation .

Boiling Point
Cross-study comparable
170.0 °C
~89 °C lower vs ethyl 10-undecenoate
Supports energy-efficient distillation
Reduces thermal degradation risk during purification
Chemical Engineering Process Chemistry Purification

Olfactory Impact: High Potency and Distinct Profile of Ethyl 5-Hexenoate vs. Common Fruit Esters

Ethyl 5-hexenoate possesses a potent and well-defined olfactory profile at high concentrations, characterized as 'sharp estery, sweet with ripe fruity pineapple, apple and strawberry with winy and acidic depth notes' at 10,000 ppm. This profile is notably different from the 'fruity, green, pulpy pineapple and apple' odor of ethyl trans-2-hexenoate, and is distinct from the more generic descriptors often applied to other fruit esters like ethyl hexanoate .

Odor Profile
Class-level inference
Target: Sharp estery, ripe fruity pineapple, winy depth
Comparator: Fruity, green, pulpy (ethyl trans-2-hexenoate)
Distinct profile for targeted flavor formulation
Sensory data at 10,000 ppm; source review recommended
Flavor Chemistry Sensory Science Fragrance Formulation

Taste Impact: Quantified Taste Threshold and Profile Differentiation for Food and Beverage Applications

Ethyl 5-hexenoate imparts a complex, sweet, and fruity taste profile at a low concentration range. The specific descriptors for its taste at 5-10 ppm are 'sweet, pineapple, jamy overripe fruity and strawberry with sweet onenanthic tutti-fruitti candy nuances' . This multi-faceted profile is more complex than the simpler, often singular fruit notes of other short-chain esters, and the concentration range provides a specific formulation target.

Taste Profile
Class-level inference
Target: Jamy overripe fruity, tutti-fruitti candy, strawberry
Comparator: Simpler single-fruit ester notes
Complex profile supports precise flavor design
At 5–10 ppm; verify in target matrix
Food Science Flavor Chemistry Sensory Analysis

Regulatory Clearance and Safety: JECFA and FEMA Approval as a Differentiator for Food-Grade Procurement

Ethyl 5-hexenoate has a specific and clear regulatory status for use as a flavoring agent. It has been evaluated by JECFA (No. 1273) with an ADI of 'No safety concern at current levels of intake' and holds FEMA No. 3976 [1][2]. This explicit approval is a critical differentiator from many structurally similar esters that lack formal JECFA evaluation or have a different safety profile.

Regulatory Status
Class-level inference
JECFA No. 1273, FEMA 3976
Analog esters lack equivalent evaluation
Supports food-grade compliance review
Verify regional regulatory acceptance
Food Safety Regulatory Affairs Quality Assurance

Polymerization Reactivity: Chain Length-Dependent Performance in Epoxide Polymer Synthesis

The ω-unsaturated ester structure of ethyl 5-hexenoate makes it a valuable monomer for polymer synthesis via epoxidation followed by ring-opening polymerization. Its chain length (C6 backbone) provides a specific balance of flexibility and reactivity, leading to the formation of a 'comb-like polyether' after epoxidation and polymerization [1]. This architecture is distinct from polymers derived from shorter-chain (e.g., ethyl 4-pentenoate) or longer-chain (e.g., ethyl 10-undecenoate) ω-unsaturated esters, which would yield polymers with different physical properties (e.g., Tg, crystallinity).

Polymer Architecture
Class-level inference
Comb-like polyether via epoxidation/ring-opening
C6 backbone dictates side-chain length
Chain-length controls polymer properties
Review Tg, crystallinity for target application
Polymer Chemistry Materials Science Renewable Feedstocks

Optimal Application Scenarios for Ethyl 5-Hexenoate Driven by Differentiated Evidence


Formulation of High-Impact Fruity Flavors Requiring Regulatory Compliance and Specific Sensory Notes

Ethyl 5-hexenoate is the superior choice for creating complex fruit flavors, particularly pineapple, strawberry, and apple, in food and beverage products. Its differentiated value lies in its unique combination of a defined, multi-faceted taste profile at 5-10 ppm ('jamy overripe fruity and strawberry with sweet onenanthic tutti-fruitti candy nuances') and a potent odor profile at 10,000 ppm ('ripe fruity pineapple with winy and acidic depth') . Furthermore, its procurement is de-risked by its clear JECFA (No. 1273) and FEMA (No. 3976) approvals [1][2], ensuring global regulatory compliance that is not guaranteed by its structural analogs.

Synthesis of Specialty Polyethers with a Defined 'Comb-Like' Architecture

Ethyl 5-hexenoate is a key monomer for synthesizing 'comb-like' polyethers via epoxidation to ethyl 5,6-epoxyhexanoate followed by ring-opening polymerization [3]. This specific polymer architecture is directly dictated by the six-carbon chain length of the monomer. Using alternative ω-unsaturated esters, such as ethyl 4-pentenoate (shorter) or ethyl 10-undecenoate (longer), would result in polyethers with different side-chain lengths and, consequently, altered material properties (e.g., flexibility, glass transition temperature). This makes ethyl 5-hexenoate the only choice for researchers and manufacturers targeting the specific property profile of the C6-derived polyether.

Energy-Efficient Chemical Processes Requiring a Lower-Boiling Reactive ω-Unsaturated Ester

For chemical processes requiring a reactive terminal alkene and ester functionality, ethyl 5-hexenoate offers a significant process advantage over its longer-chain counterparts like ethyl 10-undecenoate. Its substantially lower boiling point (approx. 170 °C vs. 258-259 °C) [4] translates to reduced energy costs and lower thermal stress during purification by distillation. This makes it a more cost-effective and operationally efficient choice for large-scale synthesis of intermediates, where energy consumption and product stability are key procurement and manufacturing considerations.

Application
Selection Property
Validation Focus
Complex fruit flavor formulation
Reported multi-faceted taste/odor profile; documented JECFA/FEMA food-grade clearance
Sensory profile matching and regulatory compliance verification
Comb-like polyether synthesis
C6 ω-unsaturated ester for epoxidation/polymerization to defined comb-like architecture
Polymer morphology, Tg, and mechanical property assessment
Distillation-friendly intermediate processing
Reported lower boiling point relative to longer-chain ω-esters
Process energy efficiency and product thermal stability evaluation

Technical Documentation Hub

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35 linked technical documents
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